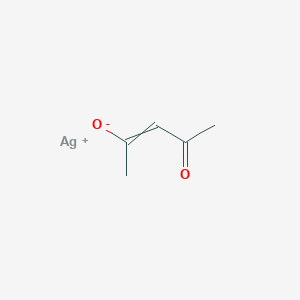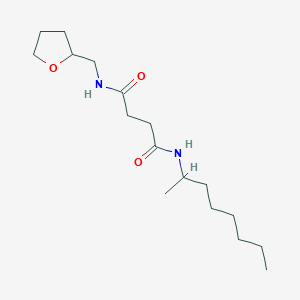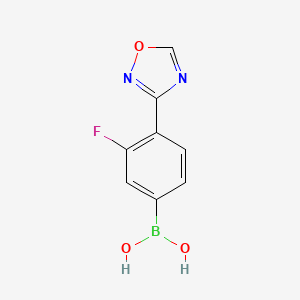![molecular formula C8H12N2S B12442138 ((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B12442138.png)
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine: is an organic compound with the molecular formula C8H12N2S It is a derivative of cyclopenta[b]thiophene, featuring a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine typically involves the reaction of cyclopenta[b]thiophene derivatives with hydrazine. One common method includes the following steps:
Starting Material: Cyclopenta[b]thiophene is used as the starting material.
Reaction with Hydrazine: The cyclopenta[b]thiophene derivative is reacted with hydrazine under controlled conditions, often in the presence of a catalyst or under reflux conditions to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Applications De Recherche Scientifique
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of ((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and interference with cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta[b]thiophene Derivatives: Compounds such as 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ylamine share structural similarities.
Hydrazine Derivatives: Other hydrazine-containing compounds, like phenylhydrazine, exhibit similar reactivity.
Uniqueness
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine is unique due to the combination of the cyclopenta[b]thiophene core and the hydrazine functional group.
Propriétés
Formule moléculaire |
C8H12N2S |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethylhydrazine |
InChI |
InChI=1S/C8H12N2S/c9-10-5-7-4-6-2-1-3-8(6)11-7/h4,10H,1-3,5,9H2 |
Clé InChI |
OSGQFTWCSLBJGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC(=C2)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)

![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)


![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)






![[1-(1-Benzofuran-2-yl)ethyl]hydrazine](/img/structure/B12442140.png)
